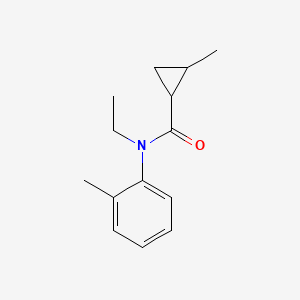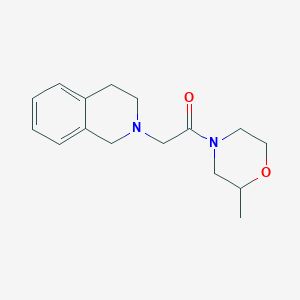
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of isoquinoline and has been found to exhibit various biochemical and physiological effects. In
作用機序
The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone involves the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and transcription. Additionally, it has been found to bind to the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and cognition.
Biochemical and Physiological Effects:
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that helps to prevent the growth and spread of cancer. Additionally, this compound has been found to reduce inflammation and pain by inhibiting the activity of certain enzymes and receptors in the body.
実験室実験の利点と制限
One of the main advantages of using 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone in lab experiments is its potential to exhibit a wide range of biochemical and physiological effects. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research can be conducted to explore its potential use as an anticancer agent and its mechanism of action. Furthermore, research can be conducted to optimize the synthesis and purification methods for this compound to increase its yield and purity.
合成法
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone involves the reaction of 2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanamine with 2-methylmorpholine-4-carbaldehyde in the presence of a suitable catalyst. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography, recrystallization, or HPLC.
科学的研究の応用
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone has been used in various scientific research applications. It has been found to exhibit potential anticancer activity by inhibiting the growth of cancer cells. Additionally, this compound has been used as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been investigated for its potential use as an analgesic and anti-inflammatory agent.
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13-10-18(8-9-20-13)16(19)12-17-7-6-14-4-2-3-5-15(14)11-17/h2-5,13H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCHFHMBNZBACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one](/img/structure/B7492082.png)
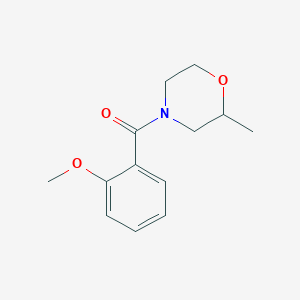
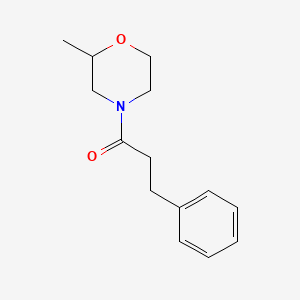
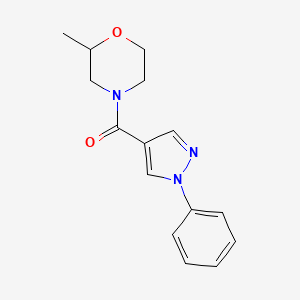

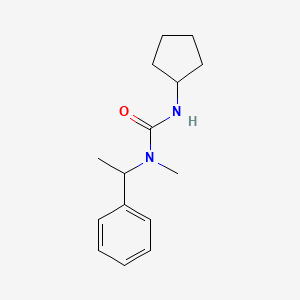
![4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine](/img/structure/B7492120.png)
![4-[[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]amino]-3-nitro-N-propan-2-ylbenzamide](/img/structure/B7492125.png)
![2-Methyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7492132.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492137.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492146.png)
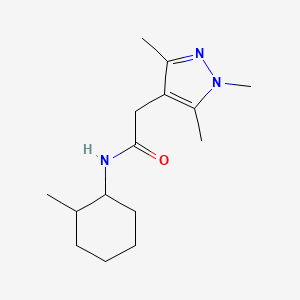
![[4-(1H-indol-3-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7492162.png)
